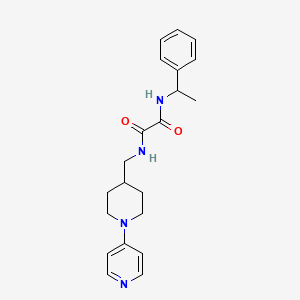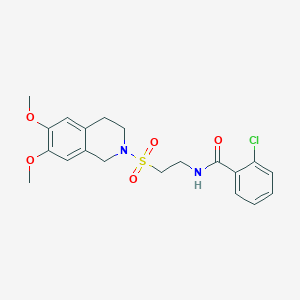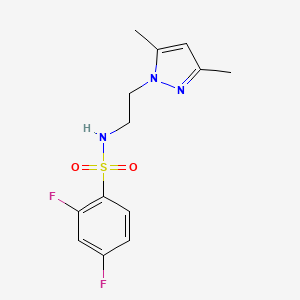
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, also known as PEPPO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide acts as a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at this receptor site. This mechanism of action is crucial for its potential applications in various fields, including drug addiction, as dopamine is a key neurotransmitter involved in reward and motivation pathways in the brain.
Biochemical and Physiological Effects
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has been shown to have several biochemical and physiological effects, including the inhibition of dopamine release in the brain, the reduction of drug-seeking behavior in animal models of drug addiction, and the improvement of cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is its selectivity for dopamine D3 receptors, which allows for more precise and targeted experiments. However, one of the limitations of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is its relatively low potency compared to other dopamine D3 receptor antagonists, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, including the development of more potent derivatives, the investigation of its potential applications in other fields, such as cancer research and immunology, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide and its potential implications for drug addiction and other neurological disorders.
Synthesemethoden
The synthesis of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves a multi-step process that includes the reaction of 1-phenylethylamine with pyridine-4-carboxaldehyde to form 1-(pyridin-4-yl)-1-phenylethylamine. This intermediate is then reacted with 1-(4-chlorobutyl)-4-methylpiperazine to form N-(1-(pyridin-4-yl)-1-phenylethyl)-4-methylpiperazine. Finally, this compound is treated with oxalyl chloride to form N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide.
Wissenschaftliche Forschungsanwendungen
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has shown promising results as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has been used to study the role of dopamine receptors in the brain and their potential implications in drug addiction. In drug discovery, N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
N'-(1-phenylethyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-16(18-5-3-2-4-6-18)24-21(27)20(26)23-15-17-9-13-25(14-10-17)19-7-11-22-12-8-19/h2-8,11-12,16-17H,9-10,13-15H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEOVQHCIGCBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2843174.png)



![N-[(2-chlorophenyl)methyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2843183.png)
![2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2843184.png)


![4-chlorophenyl 1-[1-(phenylsulfonyl)-1H-pyrazol-5-yl]ethyl ether](/img/structure/B2843188.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2843189.png)

![(5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate](/img/structure/B2843191.png)
![N-[(1S)-1-Cyano-2-methylpropyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2843193.png)
